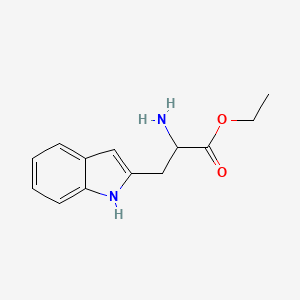

Ethyl 2-amino-3-(1H-indol-2-yl)propanoate

Description

Properties

CAS No. |

355839-89-3 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

ethyl 2-amino-3-(1H-indol-2-yl)propanoate |

InChI |

InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)8-10-7-9-5-3-4-6-12(9)15-10/h3-7,11,15H,2,8,14H2,1H3 |

InChI Key |

MHMKCWFBOCWKNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC2=CC=CC=C2N1)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for Ethyl 2 Amino 3 1h Indol 2 Yl Propanoate

Reactivity and Functionalization of the Amino Group (e.g., Amidation, Acylation, Amino Acid Coupling)

The primary amino group in Ethyl 2-amino-3-(1H-indol-2-yl)propanoate serves as a key nucleophilic center, readily participating in reactions such as acylation and peptide bond formation.

Amidation and Acylation: The amino group can be easily acylated to form the corresponding N-acyl derivatives. This transformation is typically achieved by reacting the parent compound with acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. These reactions are generally high-yielding and proceed under mild conditions. For instance, acylation can be used to introduce a variety of functional groups, which can modulate the molecule's biological activity or physical properties. The reactivity is analogous to that of other amino acid esters, such as tryptophan ethyl ester derivatives, which readily undergo amidation. oup.com

Amino Acid Coupling: In the context of peptide synthesis, the amino group of this compound can act as the amine component (the C-terminal residue) in a coupling reaction with an N-protected amino acid. The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. This is accomplished using a variety of coupling reagents. bachem.com

Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives that suppress racemization and improve reaction efficiency. peptide.com Such additives include 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). bachem.com Alternatively, phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) are employed as highly efficient coupling reagents that generate activated esters in situ. bachem.compeptide.com These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a tertiary amine base. bachem.com

| Coupling Reagent Class | Example Reagents | Additive(s) | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure | Widely used; byproduct removal can be challenging (DCC); minimizes racemization with additives. peptide.com |

| Phosphonium Salts | BOP, PyBOP | N/A (Base required) | High efficiency; BOP use is limited due to carcinogenic byproduct (HMPA). bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | N/A (Base required) | Very rapid and efficient coupling; low racemization; widely used in automated solid-phase peptide synthesis. bachem.compeptide.com |

Transformations of the Ethyl Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester functional group offers another site for modification, primarily through nucleophilic acyl substitution.

Hydrolysis: The most fundamental transformation of the ethyl ester is its hydrolysis to the corresponding carboxylic acid, 2-amino-3-(1H-indol-2-yl)propanoic acid. This reaction can be catalyzed by either acid or base. Alkaline hydrolysis, using aqueous solutions of sodium hydroxide (B78521) or lithium hydroxide, is common and typically proceeds to completion at room temperature or with gentle heating. Acid-catalyzed hydrolysis, using aqueous mineral acids like HCl, is also effective. Studies on the analogous tryptophan ethyl ester have detailed the kinetics of its spontaneous hydrolysis across a wide pH range, providing a model for the expected behavior of the indol-2-yl isomer. nih.gov

Transesterification: The ethyl group of the ester can be exchanged for a different alkyl group in a process known as transesterification. This equilibrium reaction is typically carried out by dissolving the ester in a large excess of the desired alcohol (e.g., methanol (B129727) or propanol) under acidic (e.g., H₂SO₄, HCl) or basic (e.g., NaOMe) catalysis.

Amidation (Aminolysis): Direct conversion of the ester to an amide can be achieved through aminolysis, which involves heating the ester with a primary or secondary amine. This reaction is generally less facile than hydrolysis and often requires high temperatures or the use of a catalyst. Lewis acids can be employed to catalyze the direct amidation of esters under solvent-free conditions. nih.gov This method allows for the synthesis of a wide range of amides from various ester and amine substrates.

| Transformation | Reagents/Conditions | Product Functional Group |

| Hydrolysis | 1. NaOH (aq), Δ2. H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or R'O⁻ (catalyst) | New Ester (COOR') |

| Amidation | R'R''NH, Δ or Lewis Acid catalyst | Amide (CONR'R'') |

Chemical Modifications of the Indole (B1671886) Nucleus (e.g., Electrophilic Aromatic Substitution, Halogenation, N-Alkylation/Arylation)

The indole ring is an electron-rich aromatic system that is highly reactive towards electrophiles. pearson.com For 2-substituted indoles, electrophilic attack predominantly occurs at the C3 position, which is the most nucleophilic site due to stabilization of the cationic intermediate by the nitrogen lone pair. researchgate.netic.ac.uk

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be performed on the indole nucleus. For example, nitration can be achieved using nitric acid in acetic anhydride, and sulfonation can be carried out with a pyridine-SO₃ complex, both of which direct the substituent to the C3 position. quimicaorganica.org The Vilsmeier-Haack reaction (using DMF and POCl₃) would introduce a formyl group at C3. quimicaorganica.org

Halogenation: Halogenation of the indole ring provides valuable intermediates for further functionalization, particularly for cross-coupling reactions. The C3 position can be selectively halogenated using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively, under mild conditions. nih.govnih.gov For example, reacting a 2-substituted indole with NBS in a solvent like DMF or CCl₄ would yield the 3-bromoindole derivative. nih.gov Copper(II) halides have also been developed as effective reagents for the selective halogenation of indoles. thieme-connect.com

N-Alkylation/Arylation: The indole nitrogen is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. rsc.org This anion readily reacts with electrophiles like alkyl or benzyl (B1604629) halides in a polar aprotic solvent such as DMF or THF to yield N-alkylated products. nih.govrsc.org This reaction allows for the introduction of a wide variety of substituents at the N1 position, which can be crucial for tuning the molecule's properties or for installing protecting groups. mdpi.comresearchgate.net

| Modification | Position(s) | Typical Reagents | Product |

| Halogenation | C3 | NBS, NIS, NCS | 3-Haloindole derivative |

| Nitration | C3 | HNO₃ / Ac₂O | 3-Nitroindole derivative |

| Sulfonation | C3 | Pyridine-SO₃ | Indole-3-sulfonic acid derivative |

| N-Alkylation | N1 | 1. NaH, DMF2. R-X (Alkyl Halide) | 1-Alkylindole derivative |

Transition-Metal-Catalyzed Coupling Reactions for Extended Molecular Architectures (e.g., Negishi Coupling, other cross-couplings)

The halogenated derivatives of this compound, particularly 3-haloindoles, are versatile substrates for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. researchgate.netrsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgyoutube.com A 3-haloindole derivative of the title compound can be coupled with various organozinc reagents (e.g., arylzinc, vinylzinc, or alkylzinc halides) to introduce new substituents at the C3 position. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Palladium catalysts are generally preferred due to their high functional group tolerance. wikipedia.org

Other Cross-Coupling Reactions: Beyond the Negishi coupling, other palladium-catalyzed reactions are widely applicable.

Suzuki Coupling: This reaction pairs the 3-haloindole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: This reaction forms a C-C bond between the 3-haloindole and an alkene.

Stille Coupling: This involves coupling with an organostannane (organotin) reagent.

Sonogashira Coupling: This reaction couples the 3-haloindole with a terminal alkyne to form a C-C triple bond, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.com

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into diverse and complex molecular frameworks.

| Reaction Name | Coupling Partner | Metal Catalyst | Bond Formed |

| Negishi | Organozinc (R-ZnX) | Pd or Ni | C-C |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd | C-C |

| Heck | Alkene (R-CH=CH₂) | Pd | C-C |

| Stille | Organostannane (R-SnR'₃) | Pd | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd / Cu | C-C (alkyne) |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Amino 3 1h Indol 2 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For Ethyl 2-amino-3-(1H-indol-2-yl)propanoate, a combination of 1D (¹H and ¹³C) and 2D NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), the protons of the propanoate backbone (-CH- and -CH₂-), the amino group (-NH₂) protons, and the protons of the indole (B1671886) ring system. The chemical shifts and coupling patterns of the aromatic protons on the indole ring would be crucial in confirming the substitution at the 2-position.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide evidence for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate side chain, and the distinct signals for the nine carbons of the indole ring. The chemical shift of the C2 carbon of the indole, being directly attached to the side chain, would be of particular diagnostic importance.

2D NMR Techniques: To definitively link the proton and carbon signals and establish connectivity, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, within the ethyl group and between the -CH- and -CH₂- protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connection of the propanoate side chain to the C2 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, aiding in conformational analysis.

Expected ¹H-NMR Data: Interactive Data Table

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.2-1.4 | Triplet |

| Propanoate -CH₂- | ~3.0-3.3 | Doublet of Doublets |

| Propanoate -CH- | ~3.8-4.1 | Triplet |

| Ethyl -OCH₂- | ~4.1-4.3 | Quartet |

| Indole H3 | ~6.3-6.5 | Singlet/Triplet |

| Indole Aromatic H | ~7.0-7.7 | Multiplets |

Expected ¹³C-NMR Data: Interactive Data Table

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | ~14-15 |

| Propanoate -CH₂- | ~35-40 |

| Propanoate -CH- | ~55-60 |

| Ethyl -OCH₂- | ~60-62 |

| Indole C3 | ~100-102 |

| Indole Aromatic C | ~110-128 |

| Indole C2 | ~135-140 |

| Indole C7a | ~136-138 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be used. ESI is a soft ionization technique that would likely show a prominent protonated molecular ion peak [M+H]⁺. The nominal mass of this compound (C₁₃H₁₆N₂O₂) is 232 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This would confirm the molecular formula as C₁₃H₁₆N₂O₂.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, loss of the entire ester group (-COOC₂H₅), and cleavage of the bond between the alpha-carbon and the indole ring, leading to a characteristic indolyl-methyl fragment.

Expected Mass Spectrometry Data: Interactive Data Table

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 233 | Protonated molecular ion |

| [M-C₂H₅O]⁺ | 187 | Loss of ethoxy radical |

| [M-C₂H₅OH]⁺ | 186 | Loss of ethanol (B145695) |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would display characteristic absorption bands.

Expected IR Absorption Bands: Interactive Data Table

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (amine) | 3300-3500 | Two bands for primary amine |

| N-H (indole) | 3200-3400 | Sharp, single band |

| C-H (aromatic) | 3000-3100 | Stretching vibrations |

| C-H (aliphatic) | 2850-3000 | Stretching vibrations |

| C=O (ester) | 1730-1750 | Strong, sharp carbonyl stretch |

| C=C (aromatic) | 1450-1600 | Ring stretching vibrations |

| C-N | 1000-1250 | Stretching vibrations |

UV-Vis Spectroscopy and Spectral-Fluorescence Properties for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol (B129727), would show characteristic absorption maxima (λ_max) corresponding to π → π* transitions within the indole nucleus. The presence of the amino and ester groups may cause slight shifts in these absorption bands compared to unsubstituted indole.

Indole and its derivatives are also known for their fluorescent properties. Upon excitation at an appropriate wavelength (near the λ_max), the compound would be expected to emit fluorescence at a longer wavelength. The fluorescence emission spectrum would be characteristic of the indolyl fluorophore.

Chiroptical Properties and Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism Spectroscopy)

Since this compound contains a chiral center at the alpha-carbon of the propanoate chain, it can exist as a pair of enantiomers (R and S).

Optical Rotation: A solution of a pure enantiomer will rotate the plane of plane-polarized light. The specific rotation, [α]_D, is a characteristic physical property. A racemic mixture (50:50 of R and S enantiomers) would be optically inactive.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD spectrum would show characteristic Cotton effects, which can be used to probe the stereochemistry of the chiral center and study the molecule's conformation in solution.

Computational and Theoretical Studies on Ethyl 2 Amino 3 1h Indol 2 Yl Propanoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of "Ethyl 2-amino-3-(1H-indol-2-yl)propanoate."

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical systems. For "this compound," DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable conformation of the molecule. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the lowest energy state.

The electronic structure analysis derived from DFT calculations reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Properties such as dipole moment and molecular electrostatic potential (MEP) can be calculated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Bond Lengths and Angles for a Representative Indole-2-carboxylate Derivative (Calculated using DFT) (Note: This table is illustrative and based on typical values for similar structures, as direct computational data for the title compound is not available in the cited literature.)

| Parameter | Predicted Value |

| N1-C2 Bond Length | 1.38 Å |

| C2-C3 Bond Length | 1.44 Å |

| C=O Bond Length | 1.22 Å |

| N1-C2-C3 Bond Angle | 108.5° |

| C2-C3-C(propanoate) Angle | 125.0° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity.

For "this compound," the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, indicating that this part of the molecule is prone to react with electrophiles. Conversely, the LUMO is likely to be centered on the ester group and the adjacent C2-C3 bond of the indole, suggesting these are the sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar aromatic and heterocyclic compounds allow for the prediction of these energy values.

Table 2: Representative Frontier Molecular Orbital Energies for an Indole Derivative (Note: These values are illustrative and based on general expectations for similar compounds, as specific data for the title compound is not available in the cited literature.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| Energy Gap (ΔE) | 4.9 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. dergipark.org.tr It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. This analysis is particularly useful for quantifying charge transfer interactions and hyperconjugation.

In "this compound," NBO analysis would reveal the extent of electron delocalization from the nitrogen lone pair into the indole ring's π-system. It would also characterize the nature of the bonds, such as the degree of s- and p-character in the hybrid orbitals forming the sigma bonds. Studies on related compounds like 5-methoxyindole-2-carboxylic acid have utilized NBO analysis to understand intramolecular interactions. nih.gov For the title compound, significant delocalization is expected within the indole ring, contributing to its aromatic stability. The interaction between the lone pairs on the oxygen atoms of the ester group and adjacent sigma bonds can also be quantified.

Theoretical vibrational spectroscopy, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

For "this compound," theoretical calculations would predict characteristic vibrational frequencies for functional groups such as the N-H stretch of the indole and the amino group, the C=O stretch of the ester, and the various C-H and C-C stretching and bending modes of the indole ring and the ethyl group. Studies on indole-2-carboxylic acid have demonstrated good agreement between calculated and experimental vibrational spectra, lending confidence to the predictive power of this methodology. capes.gov.brresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on analogous compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (indole) | ~3450 |

| N-H Stretch (amino) | ~3350 |

| C=O Stretch (ester) | ~1730 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-N Stretch | 1350-1250 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of "this compound."

These simulations can explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the ethyl propanoate side chain and its preferred orientations relative to the indole ring. While specific MD studies on the 2-yl isomer are lacking, extensive research on tryptophan (the 3-yl isomer) and its derivatives has shown the utility of MD in understanding how these molecules behave in different environments, such as in solution or when interacting with biological macromolecules. acs.orgmdpi.com Such studies can reveal the influence of solvent on conformational preferences and the dynamics of intramolecular hydrogen bonding.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contacts can be identified.

Table 4: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is illustrative, showing typical contributions for similar organic molecules.)

| Contact Type | Expected Contribution (%) |

| H···H | 40-50 |

| O···H / H···O | 15-25 |

| C···H / H···C | 10-20 |

| N···H / H···N | 5-15 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and theoretical approach used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For this compound and its analogues, QSAR studies can be instrumental in designing new derivatives with enhanced therapeutic potential. These models provide insights into the physicochemical properties that govern the compound's activity, thereby guiding the rational design of more potent molecules. mdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. nih.gov By systematically modifying the structure of a lead compound like this compound and evaluating the corresponding changes in biological activity, a predictive model can be developed. mdpi.com

Detailed Research Findings from QSAR Studies on Structurally Related Indole Derivatives

While specific QSAR studies on this compound are not extensively reported in the public domain, research on other indole-containing compounds provides a strong basis for how such an analysis would proceed. For instance, 2D-QSAR and 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to various indole derivatives to elucidate their structure-activity relationships for different biological targets. mdpi.commdpi.com

These studies typically involve the following steps:

Data Set Selection: A series of structurally related analogues of this compound with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) would be compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Properties: Dipole moment, partial charges, and energies of molecular orbitals (HOMO/LUMO). nih.gov

Steric Properties: Molecular volume, surface area, and specific steric parameters. mdpi.com

Hydrophobic Properties: LogP, which represents the compound's lipophilicity. mdpi.com

Topological Indices: Descriptors that describe the connectivity of atoms within the molecule. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For example, in a study on indole derivatives targeting the serotonin (B10506) transporter, 3D-QSAR models revealed that steric and electrostatic fields around the indole ring and its substituents were critical for activity. mdpi.com Another study on indole derivatives as antibacterial agents found that electronic energy and dipole moment were key determinants of their efficacy. nih.gov

Application in the Design of Novel Derivatives

The insights gained from a QSAR model for this compound would directly inform the design of new derivatives. The model would highlight which regions of the molecule are amenable to modification and what types of substituents would likely enhance biological activity. For instance, the model might suggest that:

Increasing the steric bulk at a specific position on the indole ring could improve receptor binding.

Introducing electron-withdrawing groups at another position might enhance electronic interactions with the target.

Modifying the ethyl ester group to alter lipophilicity could optimize pharmacokinetic properties.

The following interactive data table illustrates the type of data that would be generated and used in a QSAR study for a hypothetical series of this compound derivatives.

| Compound ID | R1-substituent | R2-substituent | LogP (Hydrophobicity) | Molecular Weight (Daltons) | Electronic Energy (Hartree) | Predicted pIC₅₀ | Experimental pIC₅₀ |

| 1 | H | -CH₂CH₃ | 2.5 | 232.27 | -850.1 | 5.2 | 5.1 |

| 2 | 5-Cl | -CH₂CH₃ | 3.2 | 266.72 | -1310.5 | 6.5 | 6.3 |

| 3 | 5-F | -CH₂CH₃ | 2.7 | 250.26 | -949.8 | 5.8 | 5.9 |

| 4 | H | -CH₃ | 2.1 | 218.24 | -811.4 | 4.9 | 4.8 |

| 5 | 5-Cl | -CH₃ | 2.8 | 252.69 | -1271.8 | 6.2 | 6.1 |

Based on such a model, new compounds with specific combinations of substituents could be proposed and synthesized, with a higher probability of exhibiting the desired biological activity. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Mechanistic Biological and Biochemical Research Applications of Ethyl 2 Amino 3 1h Indol 2 Yl Propanoate Derivatives

Investigations into Enzyme Inhibition and Modulation Mechanisms

Derivatives of the indole (B1671886) scaffold, particularly those based on the tryptophan (indole-3-yl) backbone, have been the subject of extensive research for their potential to inhibit or modulate the activity of various key enzymes involved in human disease. These investigations span a wide range of therapeutic areas, from cancer and inflammation to neurodegenerative disorders and viral infections. The unique chemical properties of the indole ring allow it to participate in various non-covalent interactions within enzyme active sites, including hydrogen bonding, hydrophobic interactions, and π-π stacking, making it a privileged scaffold in drug discovery.

Enzymes of Tryptophan Metabolism (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO))

The enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are crucial regulators of tryptophan metabolism via the kynurenine (B1673888) pathway. wikipedia.orgnih.gov Both enzymes catalyze the first and rate-limiting step: the oxidative cleavage of the indole ring of tryptophan. nih.gov In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of local tryptophan and the accumulation of kynurenine metabolites. This process suppresses the activity of effector T-cells and promotes an immunosuppressive tumor microenvironment, helping cancer cells evade immune destruction.

Given this role in immune escape, the inhibition of IDO1 and TDO has become a significant strategy in cancer immunotherapy. Research has focused on developing small-molecule inhibitors that can restore anti-tumor immunity. While specific studies on indole-2-yl-propanoate derivatives are scarce, the broader class of indole derivatives has been explored. For example, methyl-tryptophan derivatives are noted as promising compounds for therapy against tumor growth. nih.gov The development of dual or pan-inhibitors targeting IDO1, IDO2, and TDO is an active area of research, aiming to more comprehensively block tryptophan catabolism in the tumor microenvironment.

Enzyme Targets in Inflammatory Pathways (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX))

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These lipid mediators are central to the inflammatory response. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the COX enzymes (COX-1 and COX-2) to reduce inflammation and pain. nih.govnih.gov

The indole scaffold is a well-established core structure for anti-inflammatory agents. The prominent NSAID indomethacin (B1671933), an indole-3-acetic acid derivative, is a potent non-selective COX inhibitor. nih.gov Research has continued to explore other indole-based compounds as more selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Similarly, the LOX pathway is a target for anti-inflammatory drug development. researchgate.net Dual COX/LOX inhibitors are of particular interest as they may offer a broader anti-inflammatory effect by inhibiting the production of both prostaglandins and leukotrienes. nih.gov While specific data on Ethyl 2-amino-3-(1H-indol-2-yl)propanoate derivatives is not prominent, the general success of indole-containing molecules like indomethacin underscores the potential of this chemical class to interact with enzymatic targets in inflammatory pathways. nih.gov

Cholinesterases (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE))

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases that terminate cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine in the brain. nih.govnih.gov

Several studies have demonstrated the potential of indole derivatives to inhibit these enzymes. A diester conjugate of curcumin (B1669340) and indole-3-propionic acid (CUR-IPA) was shown to inhibit both human AChE (hAChE) and human BuChE (hBuChE) with moderate potency. acs.org Kinetic studies revealed a mixed-type inhibition for both enzymes. acs.org In another study, 2,3-indolo-oleanolic acid was identified as a potent inhibitor of AChE. mdpi.com These findings highlight the utility of the indole core in designing cholinesterase inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| CUR-IPA | hAChE | 59.30 | acs.org |

| CUR-IPA | hBuChE | 60.66 | acs.org |

| 2,3-Indolo-oleanolic acid | AChE | 0.78 | mdpi.com |

Monoamine Oxidases (hMAO-A, hMAO-B)

Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain, while MAO-A inhibitors have applications as antidepressants.

The indole nucleus has been incorporated into various scaffolds designed to target MAOs. Research into new series of N-substituted indole-based analogues has identified potent and selective MAO-B inhibitors. For instance, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e) demonstrated significant selective inhibition of MAO-B over MAO-A. researchgate.net Kinetic analysis showed that this compound acts as a competitive inhibitor, suggesting it binds to the active site of the enzyme, likely competing with the substrate. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) over MAO-A | Kᵢ (nM) | Mode of Inhibition | Reference |

|---|---|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | hMAO-B | 0.78 | >120 | 94.52 | Competitive | researchgate.net |

Viral Enzyme Targets (e.g., HIV-1 Integrase, Reverse Transcriptase)

The human immunodeficiency virus type 1 (HIV-1) relies on key enzymes for its replication cycle, including reverse transcriptase (RT) and integrase (IN), making them prime targets for antiretroviral therapy. sid.irnih.gov Reverse transcriptase converts the viral RNA genome into DNA, while integrase inserts this viral DNA into the host cell's genome. nih.gov

Indole-containing structures have been instrumental in the development of inhibitors for both enzymes. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inactivates it. scienceopen.com A class of compounds known as indolopyridones has been identified as potent HIV-1 inhibitors that target the reverse transcription step. nih.gov Furthermore, a significant number of HIV-1 integrase inhibitors are based on a diketo acid (DKA) pharmacophore, and research has explored indole-based DKA derivatives as potent inhibitors of the integrase strand transfer reaction. sid.ir The development of dual inhibitors that target both RT and IN within a single molecule is an emerging strategy to combat drug resistance. nih.gov

Other Enzymatic Targets (e.g., IMPDH, LSD1)

Research into the application of indole derivatives extends to other enzymatic targets relevant to diseases like cancer. Lysine-specific demethylase 1 (LSD1) is an enzyme that removes methyl groups from histones and is overexpressed in many cancers, making it an attractive therapeutic target. nih.gov While not direct derivatives of indole-propanoate, novel sulphonamide-quinoline-dithiocarbamate hybrids have been identified as potent and selective LSD1 inhibitors. For example, one such derivative, compound L8, was found to be a selective and reversible LSD1 inhibitor with an IC₅₀ value of 60 nM. nih.gov This demonstrates the broad applicability of complex heterocyclic structures in targeting epigenetic enzymes. No significant research was identified for this compound derivatives as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH).

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

The indole scaffold serves as a versatile framework for designing ligands that can bind to a diverse array of biological receptors. Research into these derivatives often begins with characterizing their binding properties to understand their therapeutic potential and mechanism of action.

The efficacy and specificity of a drug candidate are fundamentally determined by its binding affinity (how strongly it binds) and selectivity (its preference for one target over others). For indole propanoate derivatives, these parameters have been quantified for various receptors, including G-protein coupled receptors (GPCRs) and dopamine receptors.

For instance, a series of indole-5-propanoic acid derivatives were evaluated as agonists for G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. nih.govskku.edu The binding affinity is often expressed as an EC50 value (the concentration at which the compound elicits a half-maximal response). Several compounds in this series demonstrated potent agonistic activity with EC50 values in the nanomolar range, indicating high binding affinity. nih.govskku.edu

In the context of neurological targets, derivatives have been assessed for their affinity towards dopamine receptor subtypes. Due to the high structural similarity between D2 and D3 receptors, achieving selectivity is a significant challenge. semanticscholar.org However, specific benzamide (B126) scaffolds incorporating indole-like moieties have been developed that show a high affinity for the D3 receptor with significant selectivity over the D2 receptor. semanticscholar.org Affinity is typically measured by the inhibition constant (Ki), where a lower Ki value signifies a stronger interaction between the ligand and the receptor. scielo.br

Table 1: Binding Affinity of Selected Indole Derivatives for Various Receptors

| Compound Class | Target Receptor | Measurement | Value (nM) |

|---|---|---|---|

| Indole-5-propanoic acid (8o) | GPR40 | EC50 | 9.4 |

| Indole-5-propanoic acid (8i) | GPR40 | EC50 | 37.8 |

| Indole-5-propanoic acid (8h) | GPR40 | EC50 | 58.6 |

| Benzamide Scaffold (HY-3-24) | Dopamine D3R | Ki | 0.67 |

| Benzamide Scaffold (HY-3-24) | Dopamine D2R | Ki | 86.7 |

This table presents data on the binding affinities of different classes of indole derivatives to their respective biological targets. Data sourced from studies on GPR40 agonists and dopamine D3 receptor ligands. nih.govskku.edusemanticscholar.org

To visualize and understand how these derivatives interact with their target receptors at a molecular level, researchers employ computational molecular docking simulations. These studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the specific interactions that stabilize the complex. researchgate.net

Docking studies have been instrumental in explaining the activity of various indole derivatives. For example, simulations of indole derivatives targeting the colchicine (B1669291) binding site of tubulin have shown that the trimethoxyphenyl group often positions itself in a hydrophobic pocket near cysteine residue βCys241. mdpi.com Similarly, docking of indole derivatives into the active site of the bacterial protein FabH and the enzyme tyrosinase has helped to elucidate their potential as antibacterial and antioxidant agents, respectively. researchgate.netmdpi.com These simulations reveal binding energies, with more negative values indicating a more favorable binding interaction. mdpi.comfrontiersin.org

The stability of the ligand-receptor complex is governed by a network of non-covalent intermolecular interactions. Key among these for indole derivatives are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The indole ring contains a nitrogen atom in its five-membered ring that can act as a hydrogen bond donor, a feature crucial for molecular recognition. mdpi.comnih.gov Theoretical and experimental studies have confirmed that the pyrrole (B145914) part of the indole ring is a preferential site for hydrogen bonding with proton acceptors on a receptor. nih.govresearchgate.net Docking models of GPR40 agonists, for example, show that the indole N-H group forms a hydrogen bond with the backbone carbonyl oxygen of a leucine (B10760876) residue (Leu138), an interaction found to be critical for agonistic activity. nih.gov

Mechanistic Insights into Cellular Pathway Modulation

This compound derivatives can exert profound effects on cellular function by modulating critical signaling pathways. Their anticancer properties, in particular, are often linked to their ability to interfere with pathways controlling cell division, survival, and death.

A prominent mechanism of action for many indole derivatives is the inhibition of tubulin polymerization . nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin (often at the colchicine site), these compounds prevent its polymerization into microtubules. mdpi.commdpi.com This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death. nih.govresearchgate.net Several classes of indole derivatives, including arylthioindoles and pyrrole-based analogs, have been identified as potent inhibitors of tubulin polymerization, with IC50 values in the low micromolar and even nanomolar range. mdpi.commdpi.comnih.gov

This cell cycle arrest is frequently followed by apoptosis induction . nih.govnih.govwebmd.com Indole compounds can initiate apoptosis through multiple routes, including the modulation of pro- and anti-apoptotic proteins. nih.govmdpi.com For instance, they have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and activate executioner caspases (e.g., caspase-3), which are key enzymes in the apoptotic cascade. nih.gov

Furthermore, indole derivatives have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . nih.govnih.gov The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. nih.govnih.gov Compounds such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) can inhibit the activation of IκBα kinase (IKK), which prevents the degradation of the IκBα inhibitor and blocks the translocation of NF-κB to the nucleus. nih.govnih.gov This suppression of NF-κB activity inhibits the expression of genes that promote cell survival and metastasis, thereby enhancing apoptosis. nih.gov Some research also suggests that indole-3-propionic acid (IPA), a metabolite derived from gut bacteria, can regulate the NF-κB signaling pathway. researchgate.net

Table 2: Tubulin Polymerization Inhibition by Indole-Related Compounds

| Compound Class | Measurement | Value (µM) |

|---|---|---|

| Arylthioindole (St. 16) | IC50 | 0.99 |

| Arylthioindole (St. 17) | IC50 | 0.67 |

| 2-Anilino Triazolopyrimidine (3d) | IC50 | 0.45 |

| Quinoline-indole (St. 43) | IC50 | 2.09 |

| Indole-amino-pyrazolyl (St. 28) | IC50 | 0.28 |

This table displays the half-maximal inhibitory concentration (IC50) for tubulin polymerization for several classes of compounds containing or related to the indole scaffold. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of a parent molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features required for a desired pharmacological effect. rsc.org

For derivatives of this compound, SAR studies have provided valuable insights. For example, in the development of GPR40 agonists based on an indole-5-propanoic acid scaffold, it was discovered that the indole N-H group is critical for activity; N-methylation of this group resulted in a near-complete loss of potency. nih.gov This highlights the importance of the hydrogen bond donating capability at this position.

SAR studies on other indole-based compounds have revealed further principles:

Substitution on the Indole Ring: The position and nature of substituents on the indole core can dramatically influence activity. For anti-inflammatory indole-derived esters, specific substitutions can significantly enhance the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov

Modifications of Side Chains: Altering the side chains attached to the indole nucleus can fine-tune both potency and selectivity. In the development of tubulin inhibitors, modifying the aryl group attached to the indole core can lead to compounds with antiproliferative IC50 values in the nanomolar range. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve a compound's profile. This strategy is often used to enhance metabolic stability or modify receptor interactions.

These systematic studies are crucial for rationally designing new derivatives with improved biological potency and a more selective mechanism of action, paving the way for the development of novel therapeutic agents. nih.govnih.gov

Synthetic Utility and Future Research Directions of Ethyl 2 Amino 3 1h Indol 2 Yl Propanoate

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

The unique structure of Ethyl 2-amino-3-(1H-indol-2-yl)propanoate, also known as 2-indolylalanine ethyl ester, makes it a highly versatile building block for constructing complex molecular architectures. The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. mdpi.com The presence of an amino acid side chain at the C2 position allows for its incorporation into larger structures using standard peptide coupling techniques, while the indole ring itself can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One key application is in the synthesis of fused heterocyclic systems. The strategic positioning of the amino and ester functionalities at the C2 position facilitates intramolecular cyclization reactions, leading to the formation of complex polycyclic frameworks that are otherwise difficult to access. For instance, the amino group can be acylated and subsequently cyclized onto the C3 position of the indole, or the indole nitrogen (N1) can be functionalized to participate in cyclization reactions with the side chain. These strategies are instrumental in creating novel scaffolds for drug discovery. mdpi.com The parent compound, ethyl indole-2-carboxylate, serves as a precursor for various derivatives, including those used in the synthesis of gliotoxin (B1671588) model compounds and other molecules relevant to alkaloid synthesis. orgsyn.org This highlights the potential of the C2-substituted indole framework in generating diverse and biologically relevant molecules.

The reactivity of the indole ring, particularly at the C3 position which is unsubstituted in this molecule, allows for selective functionalization. This position is nucleophilic and can react with a range of electrophiles, enabling the introduction of various substituents and the extension of the molecular framework. This dual reactivity—at both the amino acid side chain and the indole core—positions this compound as a powerful intermediate for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Applications in Peptidomimetic Design and Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids into peptides is a cornerstone of peptidomimetic design, aiming to create molecules with enhanced stability, potency, and bioavailability compared to their natural counterparts. nih.gov this compound serves as an excellent candidate for this purpose. When incorporated into a peptide sequence, the 2-substituted indole side chain can enforce specific backbone conformations and introduce novel side-chain interactions that are not possible with natural tryptophan.

A significant advantage of using tryptophan analogs is the increased resistance of the resulting peptides to enzymatic degradation by proteases. nih.govresearchgate.net The altered geometry of the 2-yl isomer can disrupt the recognition sites for these enzymes, thereby prolonging the half-life of the peptide in biological systems. This is a critical factor in the development of peptide-based therapeutics.

Modern techniques in molecular biology enable the site-specific incorporation of unnatural amino acids into proteins in living cells. nih.govlabome.com These methods typically involve the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, such as a stop codon. nih.gov The parent amino acid of the title compound, 2-indolylalanine, could be incorporated into proteins using such a system. This would allow for the creation of novel proteins with tailored functions, such as enhanced catalytic activity, altered substrate specificity, or the introduction of biophysical probes for studying protein structure and dynamics. labome.comnih.gov

| Applications in Peptidomimetic and Protein Engineering | ||

|---|---|---|

| Application Area | Rationale for Using this compound | Potential Outcome |

| Peptidomimetic Design | The unnatural 2-yl substitution pattern can disrupt protease recognition sites. nih.govresearchgate.net | Peptides with enhanced metabolic stability and longer biological half-life. |

| Conformational Constraint | The bulky indole side chain at the C2 position can restrict peptide backbone flexibility. | Stabilization of specific secondary structures (e.g., turns or helices), leading to higher receptor affinity and selectivity. |

| Unnatural Amino Acid Incorporation | Serves as a non-canonical building block for ribosomal protein synthesis using engineered tRNA/synthetase pairs. nih.govlabome.com | Creation of novel proteins with unique functions or biophysical probes for in-vivo studies. |

Development of Advanced and Efficient Synthetic Methodologies

While the synthesis of the natural amino acid L-tryptophan is well-established, accessing its 2-substituted isomer requires specialized synthetic methods. The development of efficient and scalable routes to this compound is crucial for unlocking its full potential.

One innovative approach involves a Lewis acid-mediated reaction of 3-substituted indoles with dehydroalanine (B155165) derivatives. nih.gov This method proceeds through a fascinating reaction cascade involving an alkylative dearomatization, cyclization, a C3- to C2-alkyl migration, and subsequent rearomatization to yield the 2-substituted tryptophan scaffold. nih.govresearchgate.net This strategy is powerful as it utilizes readily available starting materials to construct the sterically congested C2-substituted product.

Other established methods for synthesizing tryptophan analogs could be adapted for the 2-yl isomer. These include:

Friedel-Crafts additions: Reacting an indole with activated aminoacrylate precursors, though this typically favors C3 substitution and would require a C2-directing strategy. chim.it

Aziridine Ring-Opening: The reaction of an indole nucleophile with a protected aziridine-2-carboxylate (B8329488) can provide the amino acid backbone. chim.it For this to be effective for the 2-yl isomer, a pre-functionalized indole that directs the attack to the C2 position would be necessary.

Enzymatic Approaches: Engineered enzymes, such as variants of tryptophan synthase, have been developed to catalyze the synthesis of unnatural tryptophan analogs. nih.gov An engineered biocatalyst could potentially be evolved to synthesize 2-indolylalanine from indole and a suitable amino acid precursor like L-serine.

| Key Synthetic Strategies for 2-Substituted Tryptophans | ||

|---|---|---|

| Synthetic Method | Description | Reference |

| C3- to C2-Alkyl Migration | Lewis acid-mediated reaction of a 3-substituted indole with a dehydroalanine derivative, proceeding through a dearomatization/migration/rearomatization sequence. | nih.gov, researchgate.net |

| Aziridine Ring-Opening | Nucleophilic attack of an indole on an electrophilic aziridine-2-carboxylate, catalyzed by a Lewis acid like Sc(OTf)₃. | chim.it |

| Enzymatic Synthesis | Use of wild-type or engineered tryptophan synthase (TrpS) to condense an indole with L-serine or other precursors. | nih.gov, chim.it |

| Modification of Precursors | Elaboration from ethyl indole-2-carboxylate, for example, via reduction to indole-2-methanol, oxidation to the aldehyde, and subsequent Strecker or similar amino acid synthesis. |

Exploration of Novel Chemical Transformations and Reaction Pathways

The unique substitution pattern of this compound makes it a substrate for exploring novel chemical transformations. The aforementioned C3- to C2-alkyl migration is a prime example of an unconventional reaction pathway that provides access to this valuable scaffold. nih.gov

Further research could focus on leveraging the proximity of the side chain to the indole nitrogen. For example, N-alkylation or N-arylation followed by an intramolecular reaction with the side chain could lead to novel tricyclic structures. The parent compound, ethyl indole-2-carboxylate, undergoes various transformations such as hydrazinolysis to form indol-2-carbohydrazide, which can be further reacted with aldehydes and ketones to create complex hydrazones or cyclized into other heterocyclic systems like thiazoles. mdpi.comnih.gov Applying these reaction sequences to the amino acid derivative could yield a new class of functionalized molecules.

Another area of exploration is the metal-catalyzed functionalization of the indole ring. While direct C-H activation at the C2 position of tryptophan is challenging, the C2-substituted isomer provides a template to explore C-H activation at other positions, such as C4, C7, or the now-available C3 position, without interference from a C3 side chain.

Computational Design and Discovery of New Derivatives with Tuned Properties

Computational chemistry offers powerful tools to guide the synthesis and application of new molecules. For this compound, computational methods can be employed to predict its conformational preferences when incorporated into peptides, helping to design peptidomimetics with specific secondary structures.

Molecular docking studies can be used to virtually screen libraries of derivatives against biological targets, such as enzymes or receptors. researchgate.net By modeling the binding interactions, researchers can identify which modifications to the indole ring or the amino acid backbone are most likely to improve affinity and selectivity. For instance, computational analysis of indole derivatives has been used to identify potential selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net

Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule. researchgate.net This information can be used to predict the most favorable sites for electrophilic or nucleophilic attack, guiding the development of new synthetic reactions and predicting the outcomes of novel chemical transformations. By combining computational design with synthetic efforts, the discovery of new derivatives of this compound with finely tuned properties for specific applications in materials science, catalysis, and medicine can be greatly accelerated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for Ethyl 2-amino-3-(1H-indol-2-yl)propanoate?

- Methodology : The compound can be synthesized via esterification or coupling reactions. A common approach involves refluxing indole derivatives with ethyl bromoacetate in ethyl acetate (Scheme 5, ). For amino group protection, tert-butoxycarbonyl (Boc) groups are used, followed by deprotection with LiOH in THF/EtOH/H₂O (Scheme 3, ). Purification typically employs column chromatography with solvents like chloroform/methanol mixtures .

Q. What safety measures should be implemented during laboratory handling of this compound?

- Methodology : Use NIOSH/CEN-approved respiratory protection (e.g., P95/P1 respirators for low exposure; OV/AG/P99 for higher concentrations). Full chemical-resistant suits and gloves are mandatory. Avoid drainage contamination, and store in airtight containers under inert conditions (Section 8, ). Emergency protocols include immediate medical consultation and providing SDS to physicians .

Q. How is the purity of the compound assessed post-synthesis?

- Methodology : Purity is evaluated via HPLC (≥98% purity threshold, as in ) and thin-layer chromatography (TLC) using CHCl₃/MeOH (9:1) ( ). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., HRMS-ESI in ), while melting point analysis (if available) cross-checks crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodology : Yield optimization involves solvent selection (e.g., THF for polar intermediates, ) and catalyst screening (e.g., EDC/HOBt for amide coupling, ). Temperature control (0°C to room temperature for sensitive steps) and stoichiometric adjustments (e.g., excess ethyl bromoacetate) enhance efficiency. Kinetic studies via TLC monitoring can identify rate-limiting steps .

Q. What analytical techniques are effective in resolving structural ambiguities in derivatives of this compound?

- Methodology : X-ray crystallography with SQUEEZE (for disordered solvents, ) and 2D NMR (COSY, HSQC) clarify stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1734 cm⁻¹, ). Computational modeling (e.g., DFT) validates electronic properties and reactive sites .

Q. How to address discrepancies in spectroscopic data during characterization?

- Methodology : Cross-validate using complementary techniques:

- NMR conflicts : Compare with literature chemical shifts of analogous indole derivatives ( ).

- Mass spec anomalies : Re-run HRMS under high-resolution settings (e.g., ESI/APCI in ).

- Crystallographic disorder : Apply PLATON/SQUEEZE to exclude solvent artifacts (). Document solvent history and crystallization conditions to trace impurities .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.